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molecular formula C10H14O3 B8659175 7,7-Dimethyl-2-oxaspiro[4.4]nonane-1,3-dione

7,7-Dimethyl-2-oxaspiro[4.4]nonane-1,3-dione

Cat. No. B8659175
M. Wt: 182.22 g/mol
InChI Key: SRGNTGHJHKJSLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09265770B2

Procedure details

The title compound was prepared using methods analogous to 7,7-dimethyl-2-oxaspiro[4.4]nonane-1,3-dione using 2,2-dimethylcyclopentanone in Step A. 1H NMR (500 MHz, DMSO-d6) δ 3.18-2.94 (m, 2H), 2.34-2.18 (m, 1H), 1.98-1.64 (m, 4H), 1.62-1.48 (m, 1H), 0.95 (s, 3H), 0.93 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1(C)CCC2([C:8](=[O:9])[O:7][C:6](=[O:10])[CH2:5]2)C1.[CH3:14][C:15]1([CH3:21])[CH2:19][CH2:18][CH2:17][C:16]1=O>>[CH3:14][C:15]1([CH3:21])[CH2:19][CH2:18][CH2:17][C:16]21[C:8](=[O:9])[O:7][C:6](=[O:10])[CH2:5]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CC2(CC(OC2=O)=O)CC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(CCC1)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(C2(CC(OC2=O)=O)CCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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